3-Nitrobenzyl chloride

Nucleophilic substitution mechanism C- vs O-alkylation selectivity Radical-anion chain reaction

In nucleophilic benzylation, substituting the wrong nitrobenzyl chloride isomer can introduce radical-chain impurities, lowering yields and requiring extra purification. 3-Nitrobenzyl chloride (CAS 619-23-8) solves this via a clean SN2 mechanism, delivering predictable C-/O-alkylation ratios (~40:52) free from radical-derived byproducts. • Explicitly validated for SRN1 chemistry with nitropropane anions, thiolates, azide, malononitrile, and malonate esters. • Preferred alkylating agent for 8-substituted purine pharmacophores targeting benzodiazepine receptors (IC₅₀ = 0.011 μM). • Mechanistically characterized by cyclic voltammetry for electron-transfer studies across multiple solvents. Supplied with batch-specific purity documentation for reproducible process chemistry.

Molecular Formula C7H6ClNO2
Molecular Weight 171.58 g/mol
CAS No. 619-23-8
Cat. No. B146360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitrobenzyl chloride
CAS619-23-8
Synonyms3-Nitrobenzyl chloride
Molecular FormulaC7H6ClNO2
Molecular Weight171.58 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])CCl
InChIInChI=1S/C7H6ClNO2/c8-5-6-2-1-3-7(4-6)9(10)11/h1-4H,5H2
InChIKeyAPGGSERFJKEWFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 72° F (NTP, 1992)
INSOL IN WATER;  SOL IN ALCOHOL, ETHER, BENZENE, ACETIC ACID;  VERY SOL IN ETHYL ACETATE, ACETONE

3-Nitrobenzyl Chloride: Identity and Isomer Comparison


3-Nitrobenzyl chloride (m-nitrobenzyl chloride, α-chloro-3-nitrotoluene) is a solid, meta-substituted nitroaromatic alkylating agent with molecular formula C₇H₆ClNO₂ and molecular weight 171.58 g·mol⁻¹ . It belongs to the mononitrobenzyl chloride family, which also includes the ortho (2-nitrobenzyl chloride, CAS 612-23-7) and para (4-nitrobenzyl chloride, CAS 100-14-1) isomers [1]. The electron-withdrawing nitro group in the meta position activates the benzylic carbon toward nucleophilic substitution, but the absence of direct conjugation with the reaction centre creates a reactivity profile that is mechanistically distinct from that of the para isomer, a factor critical for reproducible synthetic outcomes [2].

Why Isomers Cannot Replace 3-Nitrobenzyl Chloride


Although all three mononitrobenzyl chloride isomers share the C₇H₆ClNO₂ formula, their reaction mechanisms, product distributions, and physical properties diverge sharply. In nucleophilic substitution reactions with ambident nucleophiles, 3-nitrobenzyl chloride proceeds predominantly via a clean SN2 pathway, whereas 4-nitrobenzyl chloride under identical conditions enters a radical-anion chain mechanism that dramatically shifts the C- vs O-alkylation ratio (90:2 vs 40:52) [1]. Furthermore, 3-nitrobenzyl chloride has been explicitly validated for SRN1 chemistry with a distinct set of nucleophiles, confirming that its meta-nitro substitution pattern provides a reactivity window not accessible with the ortho or para isomers [2]. Substituting isomers without adjusting conditions therefore risks failed reactions, low yields, or irreproducible impurity profiles.

3-Nitrobenzyl Chloride: Key Evidence vs. Isomers


SN2 vs. Radical-Anion Mechanism

In the reaction with the sodium salt of 2-carbethoxycoumaran-3-one (I) in DMF at 0 °C, 3-nitrobenzyl chloride (m-nitrobenzyl chloride) follows a canonical SN2 pathway, giving 40% C-alkylate and 52% O-alkylate with a second-order rate constant of 1.9 × 10⁵ M⁻¹ s⁻¹. Under identical conditions, 4-nitrobenzyl chloride (p-nitrobenzyl chloride) reacts via a radical-anion chain mechanism, yielding 90% C-alkylate and only 2% O-alkylate, with a rate constant of approximately 3 × 10⁵ M⁻¹ s⁻¹ [1]. The addition of electron acceptors (e.g., p-dinitrobenzene) suppresses the radical pathway of the para isomer but leaves the meta isomer unaffected, confirming the mechanistic dichotomy [1].

Nucleophilic substitution mechanism C- vs O-alkylation selectivity Radical-anion chain reaction

SRN1 Radical Coupling Scope

Barker and Norris (1983) systematically compared the reactivity of m-nitrobenzyl chloride (12) with m-nitrobenzyl 2,4,6-trimethylbenzoate (11) toward a panel of nucleophiles. While the benzoate ester gave only moderate and mechanistically ambiguous substitution products, m-nitrobenzyl chloride underwent clean SRN1 substitution with the anion of 2-nitropropane, thiolate, azide, malononitrile anion, and malonic ester anion. Inhibition and entrainment experiments definitively ruled out an alternative cage-collapse radical-anion process [1]. This SRN1 competence is a property of the meta-nitro substitution pattern that is not uniformly shared by the ortho and para isomers, which show divergent radical-anion behaviour under reductive conditions [2].

SRN1 substitution Radical-anion chemistry Nitrobenzylic substrates

Melting Point as Purification Handle

The three mononitrobenzyl chloride isomers exhibit distinct melting points that serve as both identity confirmation and a practical purification handle. 3-Nitrobenzyl chloride melts at 43–47 °C . 4-Nitrobenzyl chloride has the highest melting point of the series at 71–74 °C, while 2-nitrobenzyl chloride melts at 46–48 °C . The 24–27 °C gap between the meta and para isomers allows straightforward separation by fractional crystallisation from petroleum ether, a method cited in standard purification references . For procurement and quality control, a melting point falling outside the 43–47 °C range immediately signals isomer contamination or degradation.

Solid-state property Purification by crystallisation Isomer identity confirmation

8-Chloropurine Synthetic Intermediate

In the synthesis of 8-substituted purine analogues targeting the benzodiazepine receptor, Kelley et al. (1990) employed 3-nitrobenzyl chloride as the alkylating agent to install the 3-nitrobenzyl group on the purine scaffold, ultimately yielding 8-chloropurine derivatives [1]. The meta-nitro substitution pattern was essential for the subsequent structure–activity relationship: the most active compound in the series, 8-bromo-9-(3-formamidobenzyl)purine, exhibited an IC₅₀ of 0.011 μM at the benzodiazepine receptor [1]. Use of the para isomer would have placed the nitro group in a different geometric orientation relative to the purine ring, likely abolishing receptor affinity. This precedent establishes 3-nitrobenzyl chloride as the documented intermediate for this pharmacophore, reducing synthetic risk in medicinal chemistry programmes.

Purine nucleoside analogue Benzodiazepine receptor ligand Medicinal chemistry building block

3-Nitrobenzyl Chloride: Validated Application Scenarios


SN2 Alkylation: Predictable Regiochemistry

When an ambident nucleophile (e.g., enolate, phenoxide, thiolate) must be alkylated with a nitrobenzyl group, 3-nitrobenzyl chloride is the preferred reagent because it proceeds via a clean SN2 pathway, yielding a balanced ~40:52 C-/O-alkylate ratio, free from the radical-chain complications that dominate the para isomer . This predictability is critical in process chemistry, where radical-derived impurities from the para isomer can necessitate additional purification steps.

SRN1 C–C and C–Heteroatom Bond Formation

3-Nitrobenzyl chloride is the isomer of choice for SRN1 (radical-nucleophilic aromatic substitution) reactions. It has been unequivocally demonstrated to couple with nitropropane anions, thiolates, azide, malononitrile, and malonate esters via a radical-anion chain mechanism that is inhibited by electron acceptors . Synthetic groups building libraries of α-substituted nitroalkanes, benzyl azides, or benzyl malonates can proceed with a validated substrate, avoiding the mechanistic ambiguity that accompanies the ortho and para isomers [1].

Purine-Based Benzodiazepine Receptor Ligands

In the synthesis of 8-substituted purine analogues targeting the benzodiazepine receptor, 3-nitrobenzyl chloride is the documented alkylating agent for installing the 3-nitrobenzyl pharmacophore . The resulting compounds exhibit nanomolar receptor affinity (IC₅₀ = 0.011 μM). Medicinal chemistry teams replicating or expanding this scaffold should procure the meta isomer specifically; the ortho and para isomers would produce regioisomeric purines with untested, likely inferior, receptor binding profiles.

Electrochemical & Solvent Effect Studies

The reduction mechanism of 3-nitrobenzyl chloride has been investigated by cyclic voltammetry and controlled-potential bulk electrolysis across multiple solvents . Its intermediate reduction potential and distinct radical-anion stability, compared to the para isomer, make it a well-characterised model compound for studying solvent effects on nitroaromatic electron transfer [1]. Researchers designing electrochemical probes or studying dissociative electron transfer should select the meta isomer where literature precedent provides directly comparable voltammetric data.

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